

Technical Guide: Spectroscopic Analysis of 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-3-caprin

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of the triglyceride **1,2-Dioleoyl-3-caprin**. Due to the limited availability of direct experimental data for this specific mixed-acid triglyceride in public literature, this document presents predicted data based on the well-characterized spectroscopic features of its constituent fatty acids: oleic acid (C18:1) and capric acid (C10:0). Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to lipid analysis are provided. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and characterization of complex lipids.

Introduction to 1,2-Dioleoyl-3-caprin

1,2-Dioleoyl-3-caprin is a mixed-acid triglyceride, a type of lipid molecule composed of a glycerol backbone esterified with two oleic acid moieties at the sn-1 and sn-2 positions, and one capric acid moiety at the sn-3 position. Oleic acid is an unsaturated fatty acid with a single double bond (C18:1), while capric acid is a saturated fatty acid with a ten-carbon chain (C10:0). The precise arrangement of these fatty acids on the glycerol backbone dictates the molecule's physicochemical properties and its potential biological roles.

Accurate characterization of such molecules is critical in fields ranging from materials science to pharmacology. Spectroscopic techniques like NMR and IR provide detailed information about

the molecular structure, functional groups, and bond vibrations, enabling unambiguous identification and purity assessment.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts (NMR) and absorption frequencies (IR) for **1,2-Dioleoyl-3-caprin**. These values are derived from established data for triglycerides and the specific fatty acid components.

Predicted ^1H -NMR Spectroscopic Data

Table 1: Expected ^1H -NMR Chemical Shifts for **1,2-Dioleoyl-3-caprin** (in CDCl_3)

Assignment	Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
Glycerol Backbone			
sn-1, sn-3 (CH ₂)	2H	~4.15 - 4.30	dd
sn-2 (CH)	1H	~5.25	m
Oleoyl Chains (sn-1, sn-2)			
Olefinic (=CH)	4H	~5.34	m
Allylic (CH ₂ -CH=)	8H	~2.01	m
α -carbonyl (-O-CO-CH ₂ -)	4H	~2.31	t
Methylene chain (- (CH ₂) _n -)	44H	~1.28	br s
Terminal methyl (-CH ₃)	6H	~0.88	t
Caproyl Chain (sn-3)			
α -carbonyl (-O-CO-CH ₂ -)	2H	~2.31	t
Methylene chain (- (CH ₂) _n -)	12H	~1.26	br s
Terminal methyl (-CH ₃)	3H	~0.88	t

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted ¹³C-NMR Spectroscopic Data

Table 2: Expected ¹³C-NMR Chemical Shifts for **1,2-Dioleoyl-3-caprin** (in CDCl₃)

Assignment	Carbon Atom	Expected Chemical Shift (δ , ppm)
Glycerol Backbone		
sn-1, sn-3 (CH ₂)	C-1, C-3	~62.1
sn-2 (CH)	C-2	~68.9
Carbonyls		
Oleoyl (-C=O)	C=O	~173.2
Caproyl (-C=O)	C=O	~172.8
Oleoyl Chains (sn-1, sn-2)		
Olefinic (=CH)	C-9, C-10	~129.7 - 130.0
Methylene chain	-(CH ₂) _n -	~22.7 - 34.2
Terminal methyl	-CH ₃	~14.1
Caproyl Chain (sn-3)		
Methylene chain	-(CH ₂) _n -	~22.6 - 34.0
Terminal methyl	-CH ₃	~14.0

Predicted IR Spectroscopic Data

Table 3: Expected IR Absorption Bands for **1,2-Dioleoyl-3-caprin**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3005	C-H stretch	=C-H (Olefinic)	Medium
2924 - 2928	C-H stretch	-CH ₂ - (Asymmetric)	Strong
2853 - 2856	C-H stretch	-CH ₂ - (Symmetric)	Strong
~1745	C=O stretch	Ester (Carbonyl)	Very Strong
~1650	C=C stretch	Alkene (cis)	Weak-Medium
~1465	C-H bend	-CH ₂ - (Scissoring)	Medium
~1160	C-O stretch	Ester	Strong
~722	C-H rock	-(CH ₂) _n - (n≥4)	Weak-Medium

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality NMR and IR spectra of lipid samples like **1,2-Dioleoyl-3-caprin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of the purified lipid sample.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for lipids due to its excellent solubilizing properties.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Configuration (Example: 500 MHz Spectrometer):
 - Spectrometer: Bruker Avance III 500 MHz (or equivalent).

- Probe: 5 mm BBO probe.
- Temperature: Set probe temperature to 298 K (25 °C).
- Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
- ¹H-NMR Acquisition:
 - Pulse Program:zg30 (standard 30-degree pulse).
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64 scans, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- ¹³C-NMR Acquisition:
 - Pulse Program:zgpg30 (power-gated proton decoupling).
 - Spectral Width: 200-240 ppm.
 - Number of Scans: 1024-4096 scans (or more) due to the low natural abundance of ¹³C.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Calibrate the spectrum by setting the TMS peak to 0 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).
 - Integrate peaks (for ¹H) and identify chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum of the clean, empty crystal.
 - Place a small drop of the neat lipid oil or a concentrated solution directly onto the center of the ATR crystal. If the sample is solid, apply firm pressure to ensure good contact.
- Instrument Configuration (Example: Thermo Fisher Nicolet iS50):
 - Mode: ATR.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32-64 scans co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction and peak picking to identify the wavenumbers of key functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized lipid sample.

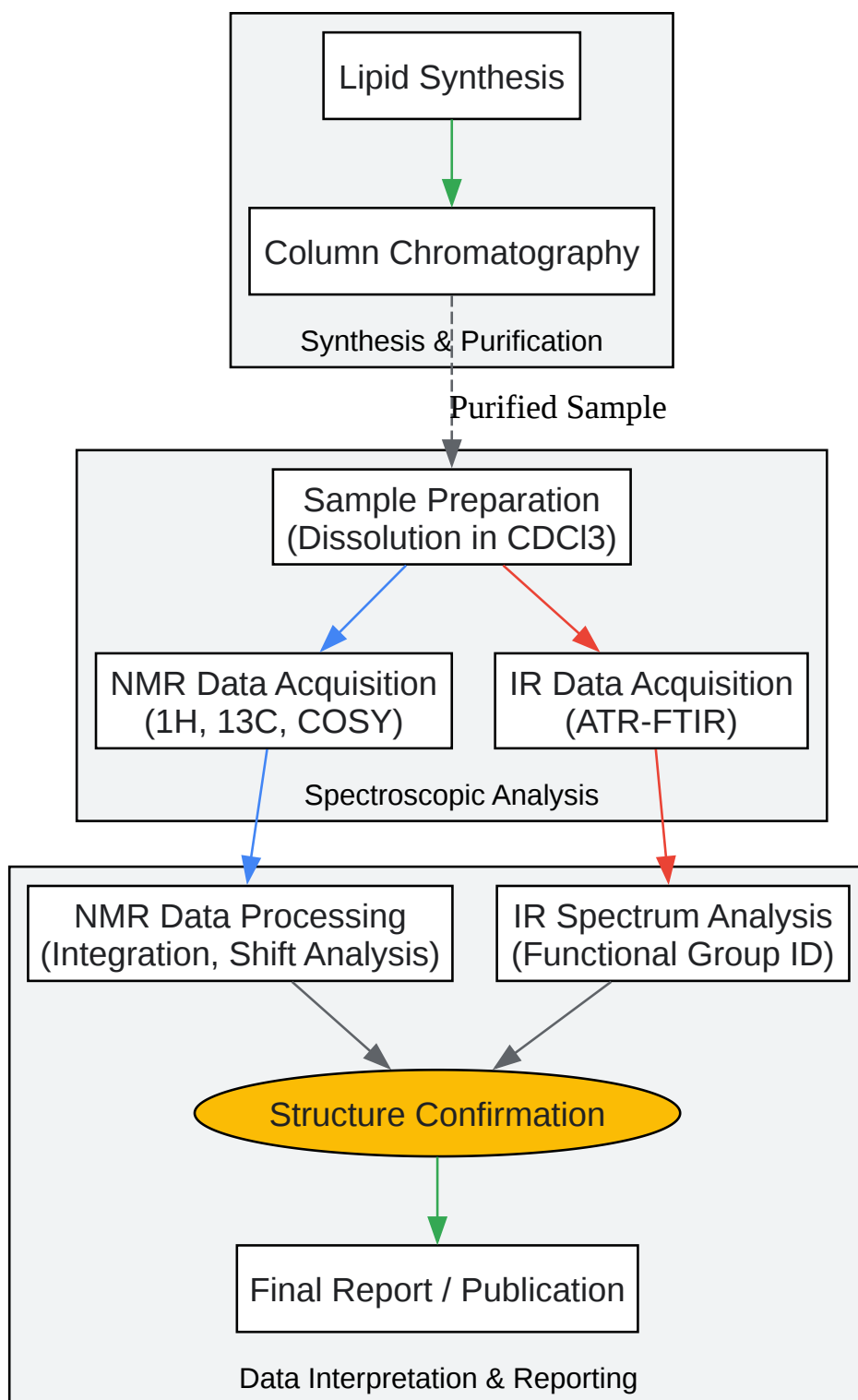


Diagram 1: Workflow for Spectroscopic Characterization of a Novel Lipid

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com